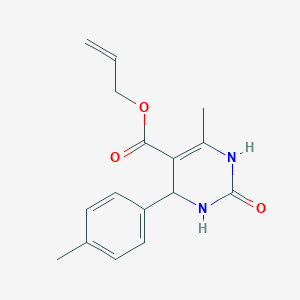
NCGC00378430
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NCGC00378430 is a small molecule compound known for its ability to inhibit the interaction between Sine oculis homeobox homolog 1 (SIX1) and eyes absent (EYA) transcriptional complex. This compound has shown promise in reversing transcriptional and metabolic profiles mediated by SIX1 overexpression and inhibiting breast cancer metastasis .
Preparation Methods
The synthetic routes and reaction conditions for NCGC00378430 are not widely documented in public literature. it is known that the compound is available in various quantities and purities for research purposes . Industrial production methods are also not explicitly detailed, suggesting that the compound is primarily synthesized for research rather than large-scale industrial use.
Chemical Reactions Analysis
NCGC00378430 undergoes several types of chemical reactions, primarily focusing on its interaction with the SIX1/EYA2 complex. It has been shown to block TGF-β induced activation of p-Smad3, upregulation of FN1, and downregulation of E-CAD in T47D cells . The compound also reverses SIX1-induced TGF-β signaling and epithelial-mesenchymal transition (EMT) . Common reagents and conditions used in these reactions include concentrations of 10-20 μM and incubation times of 3 days . Major products formed from these reactions include the inhibition of breast cancer metastasis and reversal of EMT phenotypes .
Scientific Research Applications
NCGC00378430 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition of protein-protein interactions, specifically the SIX1/EYA2 complex . In biology, it helps in understanding the mechanisms of metastasis and EMT . In medicine, the compound has shown potential in suppressing breast cancer metastasis in vivo without significantly altering primary tumor growth . Its industrial applications are limited, primarily due to its research-focused synthesis and usage.
Mechanism of Action
The mechanism of action of NCGC00378430 involves the inhibition of the SIX1/EYA2 interaction. This inhibition leads to the partial reversal of transcriptional and metabolic profiles mediated by SIX1 overexpression . The compound also reverses SIX1-induced TGF-β signaling and EMT, thereby inhibiting breast cancer metastasis . The molecular targets and pathways involved include the TGF-β signaling pathway and the epithelial-mesenchymal transition process .
Comparison with Similar Compounds
NCGC00378430 is unique in its ability to inhibit the SIX1/EYA2 interaction, a target that is notoriously difficult to address with small molecules . Similar compounds include other inhibitors of protein-protein interactions, but this compound stands out due to its specific action on the SIX1/EYA2 complex and its effectiveness in reversing EMT phenotypes .
Properties
IUPAC Name |
N-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)-3-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-29-20-8-7-18(16-21(20)31(27,28)25-11-13-30-14-12-25)23-22(26)17-5-4-6-19(15-17)24-9-2-3-10-24/h2-10,15-16H,11-14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXCVBOQNYHBMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=CC=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(1,3-dioxoisoindolin-2-yl)-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2438081.png)
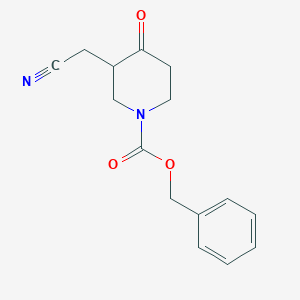
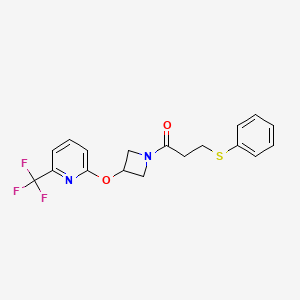
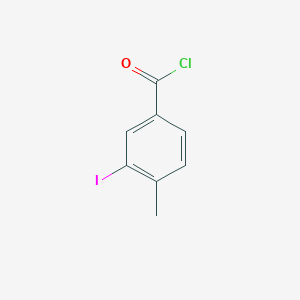

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2-methoxyphenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2438090.png)
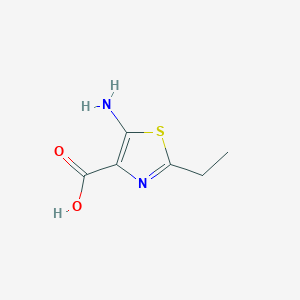
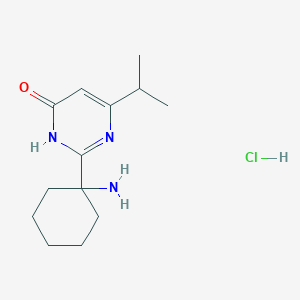
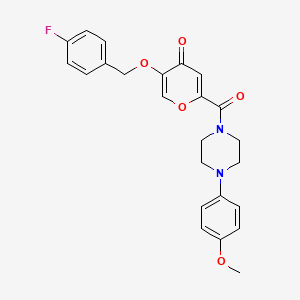


![1-[(4-chlorophenyl)methyl]-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea](/img/structure/B2438098.png)
![N-[(2-methoxyphenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2438099.png)
